molecular formula C17H16BrNO3 B3008462 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396883-11-6

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B3008462
CAS No.: 1396883-11-6
M. Wt: 362.223
InChI Key: NMAGQEWJDCUPPQ-UHFFFAOYSA-N
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Description

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a chroman ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzamide derivative followed by the introduction of the chroman moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a chromanone derivative, while substitution of the bromine atom can yield various substituted benzamides.

Scientific Research Applications

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chroman ring and benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the combination of the bromine atom, benzamide group, and chroman ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAGQEWJDCUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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